2-(Tritylthio)ethylamine hydrochloride

Description

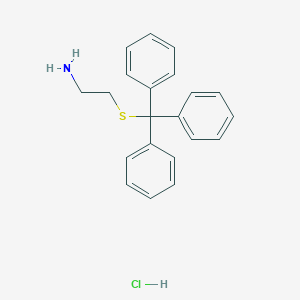

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-tritylsulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NS.ClH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17,22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSXAHLRIYRHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934636 | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15297-43-5 | |

| Record name | 15297-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Tritylthio)ethylamine Hydrochloride: A Cornerstone Reagent for Thiol Protection and Manipulation

This guide provides an in-depth technical overview of 2-(Tritylthio)ethylamine hydrochloride, a pivotal reagent in modern organic and medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of its synthesis, properties, and strategic applications. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key concepts with functional diagrams to empower your research endeavors.

Introduction: The Strategic Importance of Thiol Protection

In the intricate world of multi-step organic synthesis, particularly in peptide and pharmaceutical chemistry, the thiol group (-SH) of cysteine and other sulfur-containing molecules presents a unique challenge. Its high nucleophilicity and susceptibility to oxidation to form disulfide bonds necessitate a robust protection strategy. The choice of a protecting group is critical; it must be introduced efficiently, remain stable through various reaction conditions, and be cleaved selectively without affecting other sensitive functionalities.

2-(Tritylthio)ethylamine hydrochloride, also known as S-Tritylcysteamine hydrochloride, has emerged as a preeminent solution for this challenge. The bulky triphenylmethyl (trityl) group provides exceptional steric shielding to the thiol, rendering it inert to a wide array of reagents and reaction conditions.[1] This guide will explore the chemical properties, synthesis, and diverse applications of this versatile molecule, providing both the foundational knowledge and the practical protocols necessary for its successful implementation in the laboratory.

Core Chemical and Physical Properties

A thorough understanding of a reagent's properties is fundamental to its effective use. The key physicochemical data for 2-(Tritylthio)ethylamine hydrochloride are summarized below.

| Property | Value | Reference |

| CAS Number | 15297-43-5 | [1] |

| Molecular Formula | C₂₁H₂₂ClNS | [1] |

| Molecular Weight | 355.9 g/mol | [1] |

| IUPAC Name | 2-tritylsulfanylethanamine;hydrochloride | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in organic solvents like DMF and DCM. The hydrochloride salt form enhances solubility in more polar systems. |

The structure of 2-(Tritylthio)ethylamine hydrochloride combines a bulky, hydrophobic trityl group with a hydrophilic ethylamine hydrochloride moiety, a duality that influences its reactivity and handling.

Caption: Workflow for the synthesis of 2-(Tritylthio)ethylamine hydrochloride.

Step-by-Step Experimental Protocol

This protocol is adapted from a procedure described by Barlos et al. and has been proven to be reliable. [2] Materials:

-

Cysteamine hydrochloride (1 equivalent)

-

Trityl chloride (1 equivalent)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ammonium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In an Erlenmeyer flask equipped with a magnetic stirrer, dissolve cysteamine hydrochloride (e.g., 5.68 g, 50 mmol) in DMF (50 mL).

-

To this solution, add trityl chloride (e.g., 13.94 g, 50 mmol).

-

Stir the reaction mixture at room temperature for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water. This will precipitate the crude product.

-

Adjust the pH of the aqueous suspension to be faintly acidic to neutral using an ammonium hydroxide solution. This step is crucial for ensuring the product is in its hydrochloride salt form and for precipitating any remaining impurities.

-

Collect the precipitated solid by vacuum filtration and wash it with water.

-

For purification, the crude product can be recrystallized. A common method involves dissolving the product in a minimal amount of a suitable solvent (e.g., ethanol) and then adding a less polar solvent (e.g., diethyl ether) to induce crystallization.

-

Alternatively, for higher purity, the crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the specific impurities, but a gradient of methanol in dichloromethane is often effective.

-

Dry the purified product under vacuum to yield 2-(Tritylthio)ethylamine hydrochloride as a white crystalline solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: Expected signals include the aromatic protons of the trityl group (typically in the range of 7.2-7.5 ppm), and two triplets corresponding to the methylene protons of the ethylamine backbone. The protons adjacent to the nitrogen will be downfield compared to those adjacent to the sulfur.

-

¹³C NMR: Aromatic carbons of the trityl group will appear in the 120-145 ppm region. The aliphatic carbons of the ethylamine chain and the central carbon of the trityl group will also be present.

-

MS (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Deprotection Strategies: Releasing the Thiol

A key advantage of the trityl protecting group is its lability under acidic conditions, allowing for selective deprotection. The choice of deprotection reagent is dictated by the sensitivity of other functional groups in the molecule.

Acid-Catalyzed Deprotection

Mild acidic conditions are typically sufficient to cleave the S-trityl bond. The mechanism involves protonation of the sulfur atom, followed by the departure of the highly stable trityl cation.

Common Reagents:

-

Trifluoroacetic acid (TFA): A common choice, often used in a mixture with a scavenger such as triisopropylsilane (TIS) to quench the reactive trityl cation and prevent side reactions.

-

Formic Acid: A milder alternative to TFA, useful when other acid-sensitive groups are present.

-

HCl in an organic solvent: Can also be employed for deprotection.

Protocol for TFA Deprotection:

-

Dissolve the S-trityl protected compound in a suitable solvent such as dichloromethane (DCM).

-

Add a solution of TFA in DCM (e.g., 5-50% v/v), often containing a scavenger like TIS or water.

-

Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent and TFA under reduced pressure.

-

The deprotected thiol can then be isolated, often by precipitation with cold diethyl ether.

Oxidative Deprotection to Disulfides

In some applications, particularly in peptide chemistry, it is desirable to directly form a disulfide bond upon deprotection. This can be achieved using mild oxidizing agents.

Protocol for Iodine-Mediated Deprotection and Cyclization:

-

Dissolve the S-trityl protected peptide in a solvent like methanol or DCM.

-

Add a solution of iodine (I₂) in the same solvent.

-

The reaction is typically rapid, occurring within 5-30 minutes at room temperature.

-

The progress of the reaction can be monitored by the disappearance of the yellow iodine color.

-

The resulting disulfide-bonded product can be purified by standard methods such as HPLC.

Caption: Deprotection pathways for the S-trityl group.

Applications in Research and Development

The unique properties of 2-(Tritylthio)ethylamine hydrochloride make it a valuable tool in several areas of chemical research.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the protection of the cysteine thiol group is paramount to prevent unwanted side reactions. The S-trityl group is highly compatible with Fmoc-based SPPS strategies. [3]It is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved during the final acidolytic cleavage from the resin (typically with a TFA cocktail). This orthogonality is a cornerstone of modern peptide synthesis.

Bioconjugation and Thioether Synthesis

The deprotected thiol group from 2-(Tritylthio)ethylamine hydrochloride is a versatile handle for bioconjugation. It can readily react with maleimides to form stable thioether linkages, a widely used strategy for creating antibody-drug conjugates (ADCs) and other labeled biomolecules. [1]Furthermore, the primary amine of 2-(Tritylthio)ethylamine hydrochloride can be used as a nucleophile to construct more complex molecules containing a protected thiol, which can be deprotected at a later stage for further functionalization. This makes it a valuable building block in the synthesis of thioether-containing compounds. [3][4]

Synthesis of Radiopharmaceuticals

The introduction of a thiol group is often a key step in the synthesis of chelating agents for radiopharmaceuticals. S-trityl protected precursors, including derivatives of 2-(Tritylthio)ethylamine, are used to construct these complex molecules, with the trityl group being removed in the final steps before radiolabeling. [5]

Safety and Handling

As with all laboratory chemicals, 2-(Tritylthio)ethylamine hydrochloride should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(Tritylthio)ethylamine hydrochloride is more than just a chemical; it is a strategic tool that enables chemists to navigate the complexities of modern organic synthesis. Its robust thiol protection, coupled with facile and selective deprotection, makes it an indispensable reagent in fields ranging from peptide synthesis to the development of novel therapeutics. By understanding the principles behind its synthesis and application, and by utilizing the validated protocols provided in this guide, researchers can confidently and effectively incorporate this versatile building block into their synthetic endeavors.

References

- K. Barlos, et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N‑Terminal Cysteine via the N,S-Acyl Shift of the N‑2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86, 12292–12299.

-

PubChem. 2-(Tritylthio)ethylamine hydrochloride. Retrieved from [Link]

- Theranostics. (2018). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics, 8(11), 3034-3057.

- MDPI. (2018). Convergent Synthesis of Thioether Containing Peptides. Molecules, 23(11), 2825.

-

ResearchGate. (n.d.). Supplementary Figure 1a. 1H-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Supplementary Figure 1b. 13C-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]

- ACS Publications. (2014). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Medicinal Chemistry Letters, 5(11), 1234-1239.

Sources

- 1. Buy 2-(Tritylthio)ethylamine hydrochloride | 15297-43-5 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals [thno.org]

2-(Tritylthio)ethylamine hydrochloride chemical properties

An In-depth Technical Guide to 2-(Tritylthio)ethylamine Hydrochloride: Properties, Protocols, and Applications

Introduction

In the landscape of modern organic and medicinal chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. 2-(Tritylthio)ethylamine hydrochloride, the hydrochloride salt of S-trityl protected cysteamine, emerges as a critical reagent in this context. Its utility is centered on the introduction of a protected thiol group, a functionality of immense importance in areas ranging from peptide synthesis to the construction of antibody-drug conjugates (ADCs).

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 2-(Tritylthio)ethylamine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and strategic considerations that govern its use. We will delve into its role as a premier thiol-protecting group, provide detailed experimental methodologies, and showcase its application in state-of-the-art bioconjugation techniques.

Caption: Structure of 2-(Tritylthio)ethylamine hydrochloride.

Core Chemical and Physical Properties

2-(Tritylthio)ethylamine hydrochloride is a white to off-white solid. Its molecular structure is characterized by the juxtaposition of a large, non-polar triphenylmethyl (trityl) group and a polar aminoethyl hydrochloride group. This amphipathic nature dictates its solubility, being generally soluble in polar organic solvents like DMSO and methanol, but less so in water or non-polar solvents.

| Property | Value |

| CAS Number | 15297-43-5[1][2][3] |

| IUPAC Name | 2-tritylsulfanylethanamine;hydrochloride[1][2] |

| Molecular Formula | C₂₁H₂₂ClNS[1][2] |

| Molecular Weight | 355.9 g/mol [1][2] |

| Synonyms | S-Tritylcysteamine HCl, 2-[(Triphenylmethyl)thio]ethanamine HCl[1][2] |

The Strategic Role of the Trityl Thioether

In multistep synthesis, the thiol (-SH) group is highly reactive, prone to oxidation (forming disulfides) and acting as a potent nucleophile. The trityl group serves as an ideal guardian for this functionality due to a combination of steric and electronic properties.

-

Expertise in Action: The choice of the trityl group is a deliberate strategic decision. Its significant steric bulk provides a physical shield around the sulfur atom, preventing it from engaging in undesired side reactions.[4] This is particularly crucial in peptide synthesis where cysteine residues must be protected to prevent disulfide bond formation during chain assembly.[1]

-

Orthogonal Stability: The trityl thioether is exceptionally stable under neutral and basic conditions. This property makes it "orthogonal" to many other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group used in solid-phase peptide synthesis.[4][5] A chemist can selectively remove an Fmoc group with a base like piperidine while the S-trityl group remains completely intact.

-

Controlled Lability: The key advantage of the trityl group is its predictable and clean removal under mild acidic conditions.[1] The carbon-sulfur bond is cleaved to release the free thiol. This lability is a direct consequence of the extraordinary stability of the triphenylmethyl (trityl) cation that is formed as a byproduct, which is resonance-stabilized across its three phenyl rings.[4]

Caption: The cycle of thiol protection and deprotection using the trityl group.

Synthesis and Purification Protocol

The most common synthesis of 2-(Tritylthio)ethylamine hydrochloride involves the nucleophilic substitution of chloride from trityl chloride by the thiol group of cysteamine.

Experimental Protocol: Synthesis

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cysteamine hydrochloride in a suitable anhydrous solvent such as tetrahydrofuran (THF).[1] Causality: An inert atmosphere is critical to prevent the oxidation of the free thiol in cysteamine, which would otherwise lead to disulfide byproducts and reduced yield.

-

Reaction: Add trityl chloride to the stirred solution portion-wise at room temperature. The reaction is typically allowed to proceed for several hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then redissolved in a suitable organic solvent for purification.

-

Purification: The crude product is purified using silica gel column chromatography.[1] A gradient of methanol in dichloromethane is often effective for separating the product from unreacted trityl chloride and other impurities. Causality: Chromatography is necessary to isolate the desired product with high purity, which is essential for subsequent applications in sensitive multi-step syntheses.

Caption: Synthesis of 2-(Tritylthio)ethylamine hydrochloride.

Reactivity and Deprotection Methodologies

The primary reaction of interest is the cleavage of the C-S bond to regenerate the free thiol. The choice of deprotection method is dictated by the overall synthetic strategy and the presence of other acid-sensitive functional groups in the molecule.

Protocol 4.1: Standard Acid-Mediated Deprotection

This method is employed when the S-trityl group is the most acid-labile protecting group in the molecule.

-

Dissolution: Dissolve the S-trityl protected compound in a suitable solvent, such as dichloromethane (DCM).

-

Acid Treatment: Add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to the mixture.[1] A common cocktail is 1-5% TFA in DCM. Expertise in Action: The concentration of the acid is a tunable parameter. Lower concentrations may be used if other acid-sensitive groups are present, though this may require longer reaction times.

-

Scavenging: Concurrently, add a scavenger such as triisopropylsilane (TIS). Causality: The trityl cation formed during cleavage is a potent electrophile and can be "scavenged" by TIS to prevent it from reacting with other nucleophilic sites on the substrate (e.g., tryptophan residues in peptides), thereby preventing side reactions.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, the solvent and excess acid are removed under reduced pressure to yield the deprotected product.

Protocol 4.2: Selective S-Detritylation via Metal Acid Catalysis

In complex molecules containing multiple trityl-protected groups (e.g., S-Trityl and N-Trityl), selective deprotection is often required. A combination of a soft metal acid and a reducing agent provides a sophisticated method for selectively cleaving the S-Trityl bond.[6][7][8]

-

Complexation: Dissolve the pertritylated substrate in a solvent like acetonitrile (MeCN). Add a mercury(II) salt, such as HgCl₂ or Hg(OAc)₂.[6][9] Causality: Based on Hard and Soft Acid and Base (HSAB) theory, the soft Lewis acid Hg²⁺ has a much stronger affinity for the soft sulfur donor of the thioether compared to the harder nitrogen or oxygen donors of N-trityl amines or O-trityl ethers. This differential affinity is the basis for the reaction's selectivity.

-

Reductive Cleavage: After complexation, add a reducing agent such as sodium borohydride (NaBH₄).[6][9][10] This reductively cleaves the S-Hg complex, yielding the free thiol.

-

Outcome: This procedure allows for the selective deprotection of the thiol group while leaving N-trityl and O-trityl groups intact, a feat not achievable with standard acidolysis.[6][9]

| Deprotection Method | Reagents | Selectivity | Key Considerations |

| Standard Acidolysis | TFA or HCl in DCM, TIS | Low; cleaves most acid-labile groups | Fast and common; requires scavengers. |

| Metal-Assisted | 1. HgX₂ in MeCN2. NaBH₄ | High for S-Trityl over N/O-Trityl | Excellent for orthogonal strategies; involves toxic mercury salts.[6][9] |

Applications in Bioconjugation and Drug Development

The true power of 2-(Tritylthio)ethylamine hydrochloride lies in what happens after deprotection. The unmasked thiol is a versatile functional handle for covalently attaching molecules to proteins, peptides, and other biomolecules.

Workflow 5.1: Thiol-Maleimide Ligation for ADCs

This is one of the most robust and widely used methods for creating stable bioconjugates, particularly in the field of antibody-drug conjugates (ADCs).[1]

-

Linker Synthesis: A linker molecule is functionalized using 2-(Tritylthio)ethylamine hydrochloride.

-

Deprotection: The trityl group is removed using the acid-mediated protocol described above to generate a thiol-containing linker-payload molecule.

-

Protein Modification: A maleimide group is introduced onto a targeting antibody, typically by reacting lysine residues with a maleimide-containing crosslinker.

-

Conjugation: The thiol-functionalized linker-payload is reacted with the maleimide-functionalized antibody at a pH of 6.5-7.5.[1] Causality: At this pH, the thiol is sufficiently deprotonated to its thiolate form (RS⁻), which acts as a soft nucleophile. It then undergoes a highly efficient and specific Michael addition reaction with the maleimide electrophile to form a stable, covalent thioether bond.

Sources

- 1. Buy 2-(Tritylthio)ethylamine hydrochloride | 15297-43-5 [smolecule.com]

- 2. 2-(Tritylthio)ethylamine hydrochloride | C21H22ClNS | CID 18427267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Tritylthio-1-ethylamine.HCl [bapeks.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sci-Hub. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers / The Journal of Organic Chemistry, 2001 [sci-hub.box]

- 10. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. | Semantic Scholar [semanticscholar.org]

synthesis of 2-(Tritylthio)ethylamine hydrochloride for beginners.

An In-Depth Technical Guide to the Synthesis of 2-(Tritylthio)ethylamine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

2-(Tritylthio)ethylamine hydrochloride, also known as S-Tritylcysteamine hydrochloride, is a pivotal molecule in the fields of medicinal chemistry, peptide synthesis, and bioconjugation.[1][2] It is the hydrochloride salt of cysteamine wherein the highly reactive thiol group is "protected" by a bulky triphenylmethyl (trityl) group. The trityl group serves as a temporary shield, preventing the thiol from undergoing unwanted side reactions during multi-step synthetic sequences.[3][4] Its steric bulk allows for the selective protection of primary thiols, and its acid lability ensures it can be removed under specific and mild conditions to reveal the free thiol for subsequent reactions.[1][4]

This guide provides a comprehensive, beginner-friendly protocol for the synthesis of 2-(Tritylthio)ethylamine hydrochloride. It delves into the causality behind experimental choices, outlines critical safety measures, and provides a self-validating protocol to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Core Principles of the Synthesis

The synthesis of 2-(Tritylthio)ethylamine hydrochloride is fundamentally a nucleophilic substitution reaction. The process involves the protection of the thiol group (-SH) of cysteamine with a trityl group.

The Reaction: The most common route involves reacting cysteamine hydrochloride with trityl chloride (triphenylmethyl chloride).[1] The sulfur atom of the cysteamine thiol is a potent nucleophile and attacks the electrophilic central carbon of the trityl chloride. This forms a stable thioether bond. The reaction typically proceeds via an SN1-type mechanism, where the trityl chloride can dissociate to form a stabilized trityl cation, which is then attacked by the nucleophilic thiol.[4]

Selectivity: Cysteamine possesses two nucleophilic sites: the thiol (-SH) and the primary amine (-NH₂). However, thiols are generally more nucleophilic than amines under neutral or slightly acidic conditions, allowing for the selective S-tritylation over N-tritylation. The use of cysteamine hydrochloride as a starting material ensures the amine group is protonated (-NH₃⁺), further reducing its nucleophilicity and favoring the desired reaction at the thiol group.

Safety First: Hazard Analysis and Mitigation

Handling the reagents for this synthesis requires strict adherence to safety protocols. The primary hazard stems from trityl chloride, which is corrosive and can cause severe skin burns and eye damage.[5][6][7][8]

-

Trityl Chloride: Causes severe skin burns and eye damage.[5][8] May cause respiratory irritation.[8] It is also moisture-sensitive and will react with water to release hydrochloric acid (HCl) gas.[5][8]

-

Solvents (e.g., Tetrahydrofuran - THF): Dry THF is flammable and can form explosive peroxides upon exposure to air.

-

Cysteamine Hydrochloride: While less hazardous, it is an irritant and should be handled with care.

Mandatory Personal Protective Equipment (PPE):

-

Chemical splash goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A flame-resistant lab coat.

Engineering Controls:

-

All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.[5][6]

-

An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent side reactions and to handle moisture-sensitive reagents.[1]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| Cysteamine hydrochloride | 156-57-0 | 113.61 | White solid, antioxidant properties.[9] |

| Trityl chloride | 76-83-5 | 278.78 | White/off-white solid, corrosive, moisture-sensitive.[5] |

| Dry Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Flammable liquid, peroxide-former. |

| Diethyl ether | 60-29-7 | 74.12 | Highly flammable liquid. |

| Round-bottom flask | N/A | N/A | For reaction vessel. |

| Magnetic stirrer and stir bar | N/A | N/A | For agitation. |

| Inert gas supply (N₂ or Ar) | N/A | N/A | To prevent oxidation and moisture contamination.[1] |

| Filtration apparatus | N/A | N/A | For product isolation. |

Experimental Workflow Diagram

The overall process from setup to final product can be visualized as follows:

Caption: Experimental workflow for the synthesis of 2-(Tritylthio)ethylamine hydrochloride.

Step-by-Step Synthesis Protocol

This protocol is designed to be straightforward for researchers with a foundational understanding of organic synthesis techniques.

-

Preparation and Setup:

-

Thoroughly dry a 250 mL round-bottom flask and a magnetic stir bar in an oven at >100°C for at least four hours and allow to cool to room temperature in a desiccator.

-

Assemble the flask with a stir bar and a septum under a gentle stream of nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

-

-

Reagent Addition:

-

To the flask, add cysteamine hydrochloride (5.0 g, 44.0 mmol).

-

Using a syringe, add 100 mL of anhydrous (dry) tetrahydrofuran (THF) to the flask. Stir the resulting suspension.

-

-

Reaction Initiation:

-

Cool the suspension to 0°C using an ice-water bath.

-

While stirring vigorously, add trityl chloride (12.8 g, 46.0 mmol, 1.05 equivalents) to the suspension in small portions over 15-20 minutes. Adding it slowly helps to control any potential exotherm.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring the mixture at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

-

Product Isolation (Work-up):

-

After the reaction is complete, a white precipitate (the product) will have formed.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with two portions of cold THF (2 x 20 mL) and then with two portions of diethyl ether (2 x 30 mL). This washing step removes unreacted starting materials and soluble byproducts.

-

-

Drying and Characterization:

-

Dry the resulting white crystalline solid under high vacuum for several hours to remove residual solvent.

-

The final product is 2-(Tritylthio)ethylamine hydrochloride. The yield should be calculated based on the starting amount of cysteamine hydrochloride.

-

Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

-

Reaction Mechanism

The protection of the thiol group proceeds through a nucleophilic attack on the trityl chloride.

Caption: Simplified Sₙ1 mechanism for the S-tritylation of cysteamine.

Deprotection: Releasing the Thiol

A key advantage of the trityl group is its susceptibility to cleavage under mild acidic conditions, which regenerates the free thiol.[1] This is commonly achieved using trifluoroacetic acid (TFA), often with a scavenger like triisopropylsilane (TIS) to capture the released trityl cation and prevent side reactions.[10][11]

Typical Deprotection Conditions:

-

Dissolving the S-trityl protected compound in dichloromethane (DCM).

-

Treatment with a solution of 95% TFA, 2.5% water, and 2.5% TIS.

-

The reaction is typically rapid, occurring within 30-60 minutes at room temperature.

References

-

Technical Support Information Bulletin 1127. Removal of S-Trityl Groups. [Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. [Link]

-

ACS Publications. (Date not available). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry. [Link]

-

NIH. (Date not available). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. [Link]

-

Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - Triphenylmethyl chloride. [Link]

-

Common Organic Chemistry. Trityl Protection. [Link]

-

PubChem. 2-(Tritylthio)ethylamine hydrochloride. [Link]

-

Research Journal of Chemical Sciences. (Date not available). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. [Link]

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

-

ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group...[Link]

-

ResearchGate. 19 questions with answers in CYSTEAMINE | Science topic. [Link]

-

ResearchGate. Supplementary Figure 1a. 1H-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Supplementary Figure 1b. 13C-NMR of O-(2-(tritylthio). [Link]

Sources

- 1. Buy 2-(Tritylthio)ethylamine hydrochloride | 15297-43-5 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. biosynth.com [biosynth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.no [fishersci.no]

- 9. medchemexpress.com [medchemexpress.com]

- 10. peptide.com [peptide.com]

- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Tritylthio)ethylamine Hydrochloride: From Chemical Synthesis to Biological Applications

This guide provides a comprehensive technical overview of 2-(Tritylthio)ethylamine hydrochloride, a versatile molecule utilized primarily in synthetic chemistry and as a scaffold for the development of bioactive compounds. We will delve into its fundamental chemical properties, its application as a protecting group, and the mechanisms of action of its biologically active derivatives, offering insights for researchers, scientists, and professionals in drug development.

Core Chemical Attributes and Synthetic Utility

2-(Tritylthio)ethylamine hydrochloride, with the chemical formula C₂₁H₂₂ClNS, is an organic compound featuring a trityl (triphenylmethyl) group attached to an ethylamine backbone via a sulfur atom.[1] This unique structure imparts both hydrophobic (trityl group) and hydrophilic (ethylamine group) characteristics to the molecule.[1] Its principal application in organic chemistry is as a protecting group for the thiol functionality.[1]

The bulky trityl group effectively shields the reactive thiol (-SH) group from participating in unwanted side reactions during multi-step syntheses.[1] This protection is robust yet can be reversed under specific, mild acidic conditions, which cleave the trityl group to reveal the free thiol for subsequent reactions.[1] This strategic protection and deprotection are fundamental to its utility in the synthesis of complex molecules.

The synthesis of 2-(Tritylthio)ethylamine hydrochloride itself is typically achieved through the reaction of trityl chloride with cysteamine hydrochloride.[1][2] This nucleophilic substitution reaction, where the sulfur atom of cysteamine attacks the electrophilic carbon of trityl chloride, is a reliable and common method for its preparation.[2]

Experimental Protocol: Synthesis of 2-(Tritylthio)ethylamine Hydrochloride

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cysteamine hydrochloride in a suitable dry solvent such as tetrahydrofuran (THF).[1]

-

Reaction: Add trityl chloride to the solution. The reaction is typically carried out at room temperature.[1] A base is often included to neutralize the hydrochloric acid generated during the reaction.[2]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in an appropriate organic solvent and washed with water or a mild aqueous base to remove any remaining starting materials and byproducts.

-

Purification: The crude product is purified using silica gel chromatography to yield pure 2-(Tritylthio)ethylamine hydrochloride.[1]

-

Characterization: The final product is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[1]

Mechanism of Action of Biologically Active Derivatives

While 2-(Tritylthio)ethylamine hydrochloride itself is not recognized for a specific biological mechanism of action, its derivatives have been investigated for various therapeutic applications.[1] A notable example is the development of derivatives that act as inhibitors of the kinesin spindle protein (KSP).[2][3]

KSP is a motor protein crucial for the formation of the bipolar spindle during mitosis.[2] The proper functioning of the mitotic spindle is essential for the accurate segregation of chromosomes into daughter cells during cell division. Inhibition of KSP disrupts this process, leading to the formation of monopolar spindles and subsequent cell cycle arrest, which can ultimately trigger apoptosis (programmed cell death) in rapidly proliferating cells.[2] This makes KSP an attractive target for the development of anticancer therapies.[2]

Derivatives of 2-(Tritylthio)ethylamine have shown potent inhibitory activity against human KSP in both biochemical and cell-based assays.[3] Structural modifications to the parent compound, such as substitutions on the trityl group, have been explored to enhance potency and improve physicochemical properties for better bioavailability.[3]

Signaling Pathway: KSP Inhibition by 2-(Tritylthio)ethylamine Derivatives

Sources

Part 1: Core Molecular Structure and Physicochemical Profile

An In-Depth Technical Guide to the Molecular Structure and Application of S-Tritylcysteamine Hydrochloride

This guide provides a comprehensive technical overview of S-Tritylcysteamine Hydrochloride, a critical reagent in modern chemical synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the molecule's structural characteristics, the strategic importance of its constituent parts, and its practical application in the laboratory. We will explore not just the "what" but the "why," grounding our discussion in the principles of organic chemistry and providing actionable protocols for its synthesis and analysis.

S-Tritylcysteamine Hydrochloride is a derivative of cysteamine where the thiol group is protected by a triphenylmethyl (trityl) group.[1] This seemingly simple modification imparts significant advantages in multi-step organic synthesis. The molecule consists of three key components: the cysteamine backbone, the bulky trityl protecting group, and a hydrochloride salt to improve handling and solubility.

The molecular formula for S-Tritylcysteamine Hydrochloride is C₂₁H₂₁NS·HCl.[1] The structure is defined by an ethylamine chain where one carbon is bonded to a sulfur atom, which is in turn bonded to the central carbon of the triphenylmethyl group. The amine exists as a hydrochloride salt.

Caption: Molecular structure of S-Tritylcysteamine Hydrochloride.

Table 1: Physicochemical Properties of S-Tritylcysteamine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 15297-43-5 | [1] |

| Molecular Formula | C₂₁H₂₁NS·HCl | [1] |

| Molecular Weight | 355.93 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | > 118 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Solubility | Soluble in DMSO.[2] The hydrochloride salt form generally enhances water solubility.[3] |

Part 2: The Trityl Group: A Strategic Shield in Synthesis

In organic synthesis, it is often necessary to prevent a reactive functional group from participating in a reaction while modifications are made elsewhere in the molecule.[4] The trityl (Trt) group serves this purpose as a "protecting group," specifically for nucleophilic functional groups like thiols, amines, and alcohols.[5][6]

Causality Behind Choosing the Trityl Group:

-

Steric Hindrance: The trityl group, with its three phenyl rings, is exceptionally bulky.[5] This steric hindrance allows for the selective protection of primary functional groups over more sterically hindered secondary or tertiary groups. In the case of S-Tritylcysteamine, it effectively shields the highly reactive thiol group.

-

Acid Lability: The bond between the sulfur and the trityl group's central carbon is stable under neutral and basic conditions but is readily cleaved by mild acids.[6][7] This is because the cleavage results in the formation of a triphenylmethyl cation, which is highly stabilized by resonance across the three phenyl rings. This predictable lability allows for its removal (deprotection) without disturbing other acid-sensitive parts of a molecule.

-

Orthogonality: The stability of the trityl group to basic conditions makes it "orthogonal" to other protecting groups, such as the base-labile Fmoc group commonly used in peptide synthesis.[6] This means a chemist can selectively remove one type of protecting group while leaving the other intact, a cornerstone of complex molecular construction.

-

Enhanced Crystallization: The introduction of the hydrophobic and rigid trityl group can facilitate the crystallization of intermediates, which is a highly effective method for purification.[7]

Part 3: Synthesis and Purification Protocol

The synthesis of S-Tritylcysteamine Hydrochloride is a straightforward nucleophilic substitution reaction. The thiol of cysteamine hydrochloride attacks the electrophilic carbon of trityl chloride.

Caption: General workflow for the synthesis of S-Tritylcysteamine HCl.

Experimental Protocol: Synthesis of S-Tritylcysteamine Hydrochloride

This protocol is adapted from a published procedure for the synthesis of S-protected cysteamines.[8]

Materials:

-

Cysteamine hydrochloride (1.0 equiv)

-

Trityl chloride (1.0 equiv)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a clean, dry flask equipped with a magnetic stirrer, dissolve cysteamine hydrochloride (e.g., 5.68 g, 50 mmol) in anhydrous DMF (e.g., 50 mL).

-

To this stirred solution, add trityl chloride (e.g., 13.94 g, 50 mmol) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for a minimum of 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting solution can be concentrated under a stream of nitrogen or by using a rotary evaporator to remove the DMF.

-

The crude product is typically a solid and can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield a white crystalline powder.

Self-Validating System: The success of this protocol relies on the high reactivity of the primary thiol and the formation of a stable product. Purity is validated in the subsequent analytical characterization step. The use of equimolar amounts of reactants ensures high conversion, and the straightforward workup minimizes loss of product.

Part 4: Analytical Characterization

Confirming the identity and purity of the synthesized S-Tritylcysteamine Hydrochloride is essential. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Table 2: Key Analytical Techniques and Expected Results

| Technique | Purpose | Expected Outcome |

| RP-HPLC | Purity Assessment & Quantification | A single major peak with a retention time specific to the compound, indicating ≥99% purity.[1] |

| ¹H NMR | Structural Elucidation | Characteristic peaks corresponding to the aromatic protons of the trityl group (approx. 7.2-7.5 ppm), and the aliphatic protons of the cysteamine backbone.[9] |

| Mass Spec (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the mass of the free base (C₂₁H₂₁NS), m/z ≈ 319.14.[10] |

| Melting Point | Identity and Purity Check | A sharp melting point consistent with the reference value (>118 °C), indicating high purity.[1] |

Experimental Protocol: Purity Determination by RP-HPLC

This is a representative method adapted from general procedures for analyzing related compounds.[11][12] Optimization may be required.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Diluent: 50:50 Acetonitrile/Water.

Procedure:

-

Prepare a stock solution of S-Tritylcysteamine Hydrochloride in the diluent at a concentration of 1 mg/mL.

-

Create a working standard by diluting the stock solution to 0.1 mg/mL.

-

Inject the working standard into the HPLC system.

-

Integrate the resulting chromatogram to determine the area of the main peak.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Part 5: Applications in Research and Drug Development

S-Tritylcysteamine Hydrochloride is not an end product but a valuable intermediate. Its structure is strategically designed for incorporation into more complex molecules.

Caption: Role of S-Tritylcysteamine HCl as a synthetic intermediate.

Key Application Areas:

-

Peptide and Organic Synthesis: The primary use is as a protected form of cysteamine.[1] After coupling the free amine of S-Tritylcysteamine to another molecule (e.g., a carboxylic acid on a growing peptide chain), the trityl group can be selectively removed to reveal the thiol.[8][13] This thiol can then be used for forming disulfide bonds, cyclizing peptides, or attaching to surfaces.

-

Drug Delivery and Neuroprotection: Cysteamine itself has therapeutic potential, including acting as an antioxidant and for the treatment of the genetic disorder cystinosis.[1][14][15] The trityl-protected form serves as a stable precursor for synthesizing cysteamine derivatives that may have improved properties, such as the ability to cross the blood-brain barrier for treating neurological disorders.[1]

-

Anticancer Research: S-Tritylcysteamine is structurally very similar to S-Trityl-L-cysteine (STLC). STLC is a well-documented, potent, and selective inhibitor of the mitotic kinesin Eg5, a protein essential for cell division.[16][17][18] Eg5 is a key target in cancer chemotherapy.[18] Research into analogues, including derivatives that could be synthesized from S-Tritylcysteamine, is an active area for developing novel antineoplastic agents.[18]

Conclusion

S-Tritylcysteamine Hydrochloride is a premier example of strategic molecular design in chemical synthesis. Its value lies not in its own biological activity, but in the precise control it offers chemists. The trityl group acts as a robust, yet easily removable, shield for the reactive thiol, enabling complex, multi-step syntheses that are fundamental to the discovery and development of new pharmaceuticals and research tools. Understanding the interplay between its structure, the principles of protecting group chemistry, and its ultimate application provides a clear picture of its indispensable role in the modern laboratory.

References

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

-

PubMed. (1984). Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides. Int J Pept Protein Res. Retrieved from [Link]

-

American Chemical Society. (2021). One-Pot Cyclization and Cleavage of Peptides with N‑Terminal Cysteine via the N,S-Acyl Shift of the N‑2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) S-trityl-l-cysteine (STLC) structure. (B) Binding interactions of.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). S-Tritylcysteamine. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (2008). S-trityl-(R)-cysteine, a powerful chiral selector for the analytical and preparative ligand-exchange chromatography of amino acids. J Sep Sci. Retrieved from [Link]

-

ResearchGate. (n.d.). 19 questions with answers in CYSTEAMINE | Science topic. Retrieved from [Link]

-

PubMed. (2005). S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. J Biol Chem. Retrieved from [Link]

-

International Journal of Pharmaceutical and Engineering Research. (n.d.). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Retrieved from [Link]

- Google Patents. (n.d.). CN113214123A - Synthetic method of S-trityl-L-cysteine amide.

-

UPLC. (n.d.). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cysteamine Hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (2008). Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5. J Med Chem. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. S-Trityl-L-cysteine CAS#: 2799-07-7 [m.chemicalbook.com]

- 3. Buy S-tert-Butyl-L-cysteine hydrochloride | 2481-09-6 [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

- 12. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Cysteamine Hydrochloride | C2H7NS.ClH | CID 9082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. S-trityl-L-Cysteine | Kinesin | TargetMol [targetmol.com]

- 17. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Tritylthio)ethylamine Hydrochloride: A Versatile Linker for Scientific Research and Drug Development

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern chemical synthesis and drug development, the strategic use of protecting groups and bifunctional linkers is paramount to achieving complex molecular architectures with precision and efficiency. Among these critical tools, 2-(Tritylthio)ethylamine hydrochloride (CAS Number: 15297-43-5) has emerged as a versatile and valuable building block. Its unique structure, featuring a bulky, acid-labile trityl-protected thiol and a primary amine, offers researchers a powerful handle for a wide array of applications, from peptide synthesis and bioconjugation to the construction of sophisticated drug delivery systems. This guide provides an in-depth exploration of the synthesis, properties, and applications of 2-(Tritylthio)ethylamine hydrochloride, offering both foundational knowledge and practical, field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 2-(Tritylthio)ethylamine hydrochloride is essential for its effective application in research and development. The key physical and chemical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 15297-43-5 | [1][2] |

| Molecular Formula | C₂₁H₂₂ClNS | [1][2] |

| Molecular Weight | 355.9 g/mol | [1][2] |

| IUPAC Name | 2-(tritylsulfanyl)ethan-1-aminium chloride | [1] |

| Synonyms | S-Tritylcysteamine hydrochloride, 2-[(Triphenylmethyl)thio]ethanamine Hydrochloride | [2] |

| Appearance | White crystalline solid | [1] |

| Storage | 2-8 °C, under inert atmosphere |

Synthesis and Purification: A Reproducible and Scalable Protocol

The most common and reliable method for the synthesis of 2-(Tritylthio)ethylamine hydrochloride involves the reaction of cysteamine hydrochloride with trityl chloride.[1] This straightforward nucleophilic substitution reaction provides a good yield of the desired product.

Experimental Protocol: Synthesis of 2-(Tritylthio)ethylamine Hydrochloride

Materials:

-

Cysteamine hydrochloride

-

Trityl chloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Ammonium hydroxide solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cysteamine hydrochloride (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

To this solution, add trityl chloride (1 equivalent) portion-wise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 3 to 18-30 hours.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, slowly add the reaction mixture to a beaker containing cold water to precipitate the crude product.

-

Adjust the pH of the aqueous suspension to a neutral or faintly acidic range using ammonium hydroxide.[4]

-

Collect the precipitated solid by vacuum filtration and wash it with deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or ether, to yield a white crystalline solid.[1]

Expected Yield: While yields can vary depending on the scale and specific conditions, yields of up to 95.6% for the synthesis of the parent compound, cysteamine hydrochloride, have been reported under optimized conditions, suggesting that high yields are achievable for this subsequent protection step.[5]

Diagram: Synthesis of 2-(Tritylthio)ethylamine Hydrochloride

Caption: Reaction scheme for the synthesis of 2-(Tritylthio)ethylamine hydrochloride.

The Trityl Protecting Group: A Key to Controlled Synthesis

The trityl (triphenylmethyl) group is a cornerstone of modern organic synthesis, prized for its steric bulk and, most importantly, its acid lability. This allows for the selective protection and deprotection of thiol groups under mild conditions, a critical feature in multi-step syntheses of complex molecules like peptides and oligonucleotides.

Mechanism of Trityl Deprotection

The cleavage of the trityl-sulfur bond is an acid-catalyzed process. The reaction is initiated by protonation of the sulfur atom, which weakens the C-S bond. This is followed by the departure of the highly stable trityl carbocation, which is stabilized by resonance across its three phenyl rings.

Diagram: Mechanism of Acid-Catalyzed Trityl Deprotection

Caption: The acid-catalyzed deprotection of a trityl-protected thiol.

Experimental Protocol: Trityl Deprotection

The deprotection of the trityl group from 2-(Tritylthio)ethylamine hydrochloride can be readily achieved using a solution of trifluoroacetic acid (TFA) in a suitable solvent.

Materials:

-

2-(Tritylthio)ethylamine hydrochloride

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triethylsilane (TES) or Triisopropylsilane (TIPS) (as a scavenger)

-

Diethyl ether, cold

Procedure:

-

Dissolve the 2-(Tritylthio)ethylamine hydrochloride in anhydrous dichloromethane (DCM).

-

To this solution, add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIPS) (typically 5-10 equivalents). The scavenger is crucial to trap the liberated trityl cations and prevent side reactions.

-

Cool the solution in an ice bath.

-

Slowly add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-5% v/v) to the reaction mixture. The concentration of TFA can be adjusted to control the rate of deprotection.[6]

-

Stir the reaction at room temperature and monitor its progress by TLC. The deprotection is typically complete within 30-60 minutes.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the deprotected product, 2-aminoethanethiol hydrochloride (cysteamine hydrochloride).

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Bioconjugation and Drug Delivery

The true utility of 2-(Tritylthio)ethylamine hydrochloride lies in its application as a bifunctional linker. Following the deprotection of the thiol group, the resulting cysteamine molecule presents a free thiol and a primary amine, ready for subsequent conjugation reactions. The thiol group is particularly valuable for its specific reactivity with maleimide-functionalized molecules, a cornerstone of modern bioconjugation chemistry.

Thiol-Maleimide Michael Addition: A Robust Conjugation Strategy

The Michael addition reaction between a thiol and a maleimide is a highly efficient and specific method for forming stable thioether bonds.[1] This reaction proceeds readily at physiological pH (6.5-7.5) and is widely used to link payloads, such as cytotoxic drugs or fluorescent dyes, to biomolecules like antibodies.[1]

Diagram: Thiol-Maleimide Conjugation Workflow

Sources

- 1. Buy 2-(Tritylthio)ethylamine hydrochloride | 15297-43-5 [smolecule.com]

- 2. 2-(Tritylthio)ethylamine hydrochloride | C21H22ClNS | CID 18427267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN109134325A - A kind of S-(trityl)-L-cysteine preparation method - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Trt-cysteamine hydrochloride.

An In-depth Technical Guide to Trt-cysteamine Hydrochloride

Abstract: This document provides a comprehensive technical overview of Trt-cysteamine hydrochloride (S-Trityl-L-cysteamine hydrochloride), a pivotal reagent in modern biochemical and pharmaceutical research. The guide delves into its core physical and chemical properties, synthesis and purification protocols, chemical reactivity, and detailed analytical characterization methods. Furthermore, it explores its critical applications as a linker in bioconjugation and drug delivery systems, emphasizing the mechanistic rationale behind its utility. This whitepaper is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to leverage this versatile compound effectively.

Introduction: The Strategic Importance of Thiol Protection

In the intricate world of drug development and bioconjugation, the sulfhydryl (thiol) group of cysteamine is a highly valuable functional handle. Its nucleophilicity is key to forming stable linkages with therapeutic payloads, targeting moieties, and nanoparticles. However, this same reactivity makes it prone to premature oxidation, forming inactive disulfide bonds. Trt-cysteamine hydrochloride emerges as an elegant solution, employing the bulky trityl (Trt) group to shield the thiol functionality.

This strategic protection enhances the compound's stability and solubility, allowing for controlled and selective reactions.[1] The hydrochloride salt form further improves its handling characteristics as a stable, crystalline solid. This guide will explore the properties that make Trt-cysteamine hydrochloride an indispensable tool, from its fundamental characteristics to its advanced applications in creating sophisticated drug delivery systems and other complex molecular architectures.[1]

Molecular Structure and Physicochemical Properties

The utility of Trt-cysteamine hydrochloride is fundamentally derived from its unique molecular structure, which combines a reactive primary amine, a protected thiol, and a solubilizing hydrochloride salt.

IUPAC Name: 2-(tritylthio)ethan-1-amine;hydrochloride[2]

Chemical Structure: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN.Cl[3]

Core Physicochemical Data

The following table summarizes the essential properties of Trt-cysteamine hydrochloride, critical for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 15297-43-5 | [1][2][3] |

| Molecular Formula | C₂₁H₂₁NS·HCl | [1][3] |

| Molecular Weight | 355.93 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | >118 °C[1], 132 °C[3] | [1][3] |

| Purity | ≥99% (HPLC) | [1] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [] |

Expert Insights: The trityl group is the cornerstone of this molecule's utility. This bulky, hydrophobic group effectively prevents the thiol from undergoing oxidation to a disulfide, a common and often undesired side reaction with unprotected cysteamine. The hydrochloride salt not only improves the compound's stability as a solid but also enhances its solubility in certain polar solvents, facilitating its use in a wider range of reaction conditions.

Synthesis and Purification Workflow

The synthesis of Trt-cysteamine hydrochloride is a foundational process for its application. A common and reliable method involves the direct reaction of cysteamine hydrochloride with trityl chloride in a suitable solvent.

Caption: A typical workflow for the synthesis and purification of Trt-cysteamine hydrochloride.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve cysteamine hydrochloride in a mixture of dimethylformamide (DMF) and pyridine. The pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Addition of Trityl Chloride: Slowly add a solution of trityl chloride in DMF to the stirring cysteamine solution at room temperature. The bulky trityl group will selectively react with the nucleophilic sulfur atom.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.

-

Product Precipitation: Once the reaction is complete, slowly pour the reaction mixture into ice-cold water. The hydrophobic Trt-cysteamine hydrochloride will precipitate out of the aqueous solution.

-

Isolation and Washing: Collect the white precipitate by vacuum filtration. Wash the solid sequentially with ample amounts of cold water to remove DMF and pyridine, followed by a wash with cold diethyl ether to remove unreacted trityl chloride and trityl alcohol.

-

Drying: Dry the purified white solid under high vacuum to yield the final Trt-cysteamine hydrochloride product.

Causality Behind Choices:

-

Solvent (DMF/Pyridine): DMF is an excellent polar aprotic solvent that dissolves both reactants. Pyridine is a weak base, crucial for scavenging the proton released from the thiol and the HCl from the starting material, driving the reaction to completion.

-

Precipitation in Water: This is a classic workup step. The desired product is large and hydrophobic due to the trityl group, making it insoluble in water, while the polar impurities (salts, residual DMF) remain in the aqueous phase.

Chemical Reactivity: The Art of Deprotection

The true power of Trt-cysteamine hydrochloride lies in the controlled lability of the trityl group. The S-Trityl bond is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the free thiol.

Caption: Mechanism for the removal of the Trityl protecting group using acid and a scavenger.

Protocol: Thiol Deprotection

This protocol is essential for unmasking the thiol group just before a conjugation reaction.

-

Prepare Cleavage Cocktail: A standard and highly effective cleavage cocktail is a mixture of Trifluoroacetic Acid (TFA), water, and a scavenger like Triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.[5]

-

Dissolution: Dissolve the Trt-protected compound (e.g., a peptide or linker) in the cleavage cocktail.

-

Incubation: Stir the mixture at room temperature for 1-2 hours.

-

Precipitation: Slowly add the reaction mixture to a large volume of ice-cold diethyl ether. This will precipitate the deprotected product.

-

Isolation: Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet again with cold ether to remove residual TFA and scavenger byproducts.

-

Drying: Dry the final product under a stream of nitrogen or in a vacuum desiccator.

The Critical Role of Scavengers: The deprotection reaction is reversible because the liberated trityl cation is highly stable and can reattach to the nucleophilic thiol.[5] Scavengers like TIS are crucial because they irreversibly trap this electrophilic cation, converting it to inert triphenylmethane.[5] This drives the equilibrium towards the deprotected state, ensuring complete and efficient removal of the Trt group.[5]

Analytical Characterization

Rigorous analytical validation is non-negotiable in scientific research. The identity, purity, and structure of Trt-cysteamine hydrochloride must be confirmed.

Summary of Analytical Techniques

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Elucidation | Aromatic protons of the trityl group (~7.2-7.5 ppm), methylene protons adjacent to sulfur and nitrogen. |

| FT-IR | Functional Group ID | Peaks corresponding to N-H stretches (amine salt), C-H stretches (aromatic/aliphatic), and C-S stretches. |

| Mass Spec (MS) | Molecular Weight | A molecular ion peak corresponding to the free base (C₂₁H₂₁NS) at m/z ~319.46. |

| HPLC | Purity Assessment | A single major peak indicating high purity (e.g., >99%), typically using a C18 reverse-phase column.[1][6] |

Applications in Drug Development

Trt-cysteamine hydrochloride is not just a reagent; it is an enabling technology, primarily serving as a versatile linker.[1] Its bifunctional nature—a primary amine and a protected thiol—allows for orthogonal conjugation strategies.

Caption: Orthogonal conjugation strategy using Trt-cysteamine hydrochloride to form an Antibody-Drug Conjugate.

Key Application Areas:

-

Antibody-Drug Conjugates (ADCs): The amine group can be coupled to a drug's carboxylic acid via standard EDC/NHS chemistry. After purification, the trityl group is removed, and the now-free thiol can be selectively conjugated to a maleimide-functionalized antibody.

-

Nanoparticle Functionalization: It is used to coat gold or quantum dot nanoparticles.[7] The thiol group has a high affinity for the nanoparticle surface, while the amine group remains available for further functionalization with targeting ligands or therapeutic agents.[2]

-

Prodrug Development: The compound itself can be considered a prodrug of cysteamine.[3] In vivo, metabolic processes can cleave the trityl group, releasing cysteamine, which has therapeutic applications in conditions like nephropathic cystinosis and has shown potential in neuroprotection.[1][8]

Safety and Handling

As with any laboratory chemical, proper handling of Trt-cysteamine hydrochloride is paramount.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry place (recommended 0-8 °C) away from oxidizing agents.[1] The compound is hygroscopic and should be stored in a tightly sealed container, preferably with a desiccant.[10]

Conclusion

Trt-cysteamine hydrochloride is a sophisticated and highly enabling chemical tool. Its value is derived from the strategic implementation of the trityl protecting group, which imparts stability and allows for the controlled, selective deployment of a highly reactive thiol group. For scientists in drug development, its utility as an orthogonal linker is indispensable for constructing complex, multi-component therapeutic systems. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is the first step toward leveraging its full potential in pioneering research and development.

References

-

cysteamine hcl suppliers USA. worldofchemicals. [Link]

-

Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Asian Journal of Chemistry. [Link]

-

Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

-

Separation of Cysteamine hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. MDPI. [Link]

-

Material Safety Data Sheet - Cysteamine Hydrochloride MSDS. Amazon S3. [Link]

-

CYSTEAMINE HYDROCHLORIDE. Ataman Kimya. [Link]

-

CYSTEAMINE HYDROCHLORIDE FOR SYNTHESIS MSDS CAS No. Loba Chemie. [Link]

-

Cysteamine Hydrochloride | C2H7NS.ClH | CID 9082. PubChem. [Link]

-

What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? ResearchGate. [Link]

-

Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography. NIH. [Link]

-

What is Cysteamine Hydrochloride used for? Patsnap Synapse. [Link]

-

A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. NIH. [Link]

- US20150056712A1 - Methods for Analyzing Cysteamine Compositions.

-

Exploring cysteamine hydrochloride's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Patsnap Synapse. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. biosynth.com [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Separation of Cysteamine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Cysteamine hydrochloride | 156-57-0 [chemicalbook.com]

- 8. What is Cysteamine Hydrochloride used for? [synapse.patsnap.com]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

The Trityl Group: A Centennial Journey from a Chemical Curiosity to an Indispensable Tool in Biopolymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Serendipitous Discovery that Revolutionized Synthetic Chemistry

In the annals of organic chemistry, few discoveries have had as profound and lasting an impact as that of the triphenylmethyl (trityl) group. What began as a quest to synthesize the elusive hexaphenylethane at the dawn of the 20th century inadvertently unveiled the first stable organic free radical and laid the groundwork for a versatile class of protecting groups that would become indispensable in the synthesis of complex biomolecules. This guide delves into the fascinating history of the trityl group, from its unexpected discovery to its evolution into a cornerstone of modern peptide, oligonucleotide, and carbohydrate chemistry. We will explore the fundamental principles governing its use, provide detailed experimental protocols, and examine how its derivatives have been fine-tuned to meet the exacting demands of contemporary chemical synthesis.

PART 1: The Genesis of the Trityl Group: Gomberg's Radical

The very stability of the trityl radical, a consequence of the delocalization of the unpaired electron across the three phenyl rings, also hinted at the stability of the corresponding trityl cation. This inherent stability would later be harnessed to establish the trityl group as a premier protecting group in organic synthesis.

PART 2: The Trityl Group as a Protective Shield: Core Principles and Applications

The true value of the trityl group in synthetic chemistry lies in its ability to act as a temporary "shield" for reactive functional groups, particularly primary alcohols.[4][5][6] Its large steric bulk and the ease with which it can be introduced and, more importantly, selectively removed under mild acidic conditions, make it an ideal protecting group.[5][7]

Key Characteristics:

-

Acid Lability: The trityl group is readily cleaved by mild acids due to the formation of the highly stable triphenylmethyl cation.[5][8] This stability is a direct consequence of the resonance delocalization of the positive charge across the three phenyl rings.

-

Base Stability: It is exceptionally stable to basic and nucleophilic conditions, providing orthogonality with other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.[5][6]

-

Steric Hindrance: The three bulky phenyl rings provide significant steric hindrance, allowing for the selective protection of primary alcohols in the presence of secondary and tertiary alcohols.[4][6]

The Evolution of Trityl Protecting Groups: Fine-Tuning Acid Lability

A significant breakthrough in the application of trityl groups came from the laboratory of H.G. Khorana, who demonstrated that the acid lability of the trityl group could be modulated by introducing electron-donating methoxy substituents onto the phenyl rings.[9] This led to the development of a family of trityl-based protecting groups with a range of acid sensitivities.[4][7]

| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage (approx.) | Cleavage Conditions |

| Trityl | Trt | 1 | Stronger acidic conditions (e.g., HBr in acetic acid) |

| 4-Methoxytrityl | MMT | 10 | Milder acidic conditions than Trt |

| 4,4'-Dimethoxytrityl | DMT | 100 | Very mild acidic conditions (e.g., dilute TFA or dichloroacetic acid) |

| 4,4',4"-Trimethoxytrityl | TMT | >1000 | Extremely mild acidic conditions[5] |